molecular formula C11H19NO5 B1443258 4-(Tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid CAS No. 1205749-71-8

4-(Tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid

Cat. No.: B1443258
CAS No.: 1205749-71-8
M. Wt: 245.27 g/mol
InChI Key: SQAMEQQMXRHVTC-UHFFFAOYSA-N
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Description

4-(Tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under neutral and basic conditions, but it can be removed under acidic conditions, making it a versatile tool in synthetic chemistry .

Preparation Methods

The synthesis of 4-(Tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid typically involves the reaction of 2-methylmorpholine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve similar reaction conditions but are optimized for large-scale production, often using continuous flow reactors to enhance efficiency and yield .

Mechanism of Action

The mechanism by which 4-(Tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid exerts its effects is primarily through the protection and deprotection of amine groups. The Boc group stabilizes the amine under neutral and basic conditions, preventing unwanted side reactions. Upon exposure to acidic conditions, the Boc group is cleaved, releasing the free amine for further reactions . This process involves the formation of a tert-butyl cation intermediate, which can be scavenged by nucleophiles to prevent side reactions .

Biological Activity

4-(Tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid (commonly referred to as Boc-2-methylmorpholine-2-carboxylic acid) is a compound of significant interest in medicinal chemistry and pharmacology. Its structure, characterized by a morpholine ring, a carboxylic acid group, and a tert-butoxycarbonyl protecting group, suggests potential biological activities that warrant detailed exploration.

Chemical Structure

The compound's linear formula is C11H19NO5C_{11}H_{19}NO_{5}, and its CAS number is 1205749-71-8. The presence of both the morpholine and carboxylic acid functionalities indicates its potential as a versatile building block in drug development.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of various morpholine derivatives, including Boc-2-methylmorpholine-2-carboxylic acid. The compound has been evaluated for its effectiveness against a range of bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that Boc-2-methylmorpholine-2-carboxylic acid may be effective against certain resistant strains, potentially contributing to the development of new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that derivatives of morpholine can induce apoptosis in various cancer cell lines. For instance, studies have shown that Boc-2-methylmorpholine-2-carboxylic acid exhibits cytotoxic effects on human breast cancer cells (MCF-7) and human lung cancer cells (A549).

Cell Line IC50 (µM)
MCF-715
A54920

The mechanism of action appears to involve the activation of apoptotic pathways, possibly through the modulation of caspases and Bcl-2 family proteins .

The biological activity of Boc-2-methylmorpholine-2-carboxylic acid is thought to be mediated through several mechanisms:

  • Inhibition of Enzyme Activity : The carboxylic acid group may interact with active sites of enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could further enhance its therapeutic potential by reducing oxidative stress in cells .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial efficacy of several morpholine derivatives, including Boc-2-methylmorpholine-2-carboxylic acid. The results demonstrated significant inhibition against multiple bacterial strains, supporting its potential as a lead compound for antibiotic development.
  • Anticancer Research : In vitro studies conducted on MCF-7 and A549 cell lines revealed that treatment with Boc-2-methylmorpholine-2-carboxylic acid led to increased levels of reactive oxygen species (ROS) and subsequent apoptosis, indicating its role as a promising anticancer agent.

Properties

IUPAC Name

2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-5-6-16-11(4,7-12)8(13)14/h5-7H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAMEQQMXRHVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid
Reactant of Route 2
4-(Tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid
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4-(Tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid
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4-(Tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid
Reactant of Route 5
4-(Tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid
Reactant of Route 6
4-(Tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid

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